![molecular formula C7H6ClN3O2 B2864148 Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 1820735-11-2](/img/structure/B2864148.png)

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

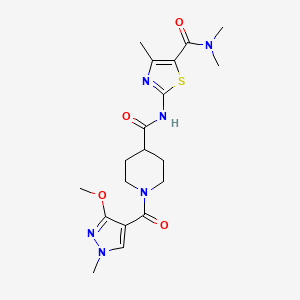

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1820735-11-2 . It has a molecular weight of 199.6 . It is a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .Molecular Structure Analysis

The IUPAC Name of this compound is imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Synthesis and Reactivity

Imidazo[1,2-a]pyrazines are notable for their versatility in organic synthesis and drug development. These compounds are synthesized through various methods, highlighting their reactivity and potential for multifarious biological activities. The synthesis often depends on the pattern and position of substitution, which can significantly influence the compound's properties and applications (Goel, Luxami, & Paul, 2015).

Biological Applications

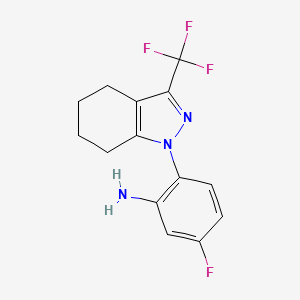

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold has been utilized in the design of inhibitors targeting cancer cell lines. Novel imidazo[1,2-a]pyrazine-based inhibitors have shown cytotoxic effects against various cancer types, indicating the potential for developing effective anticancer therapies. These findings underscore the importance of the imidazo[1,2-a]pyrazine core in medicinal chemistry for cancer treatment (Myadaraboina, Alla, Saddanapu, Rao, & Addlagatta, 2010).

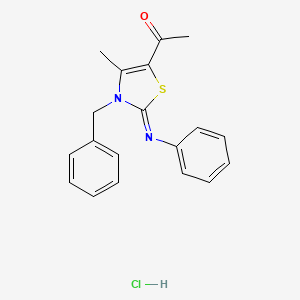

Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties. Compounds synthesized from this scaffold have been tested and showed promising antimicrobial activity, suggesting their potential use in combating microbial infections (Jyothi & Madhavi, 2019).

Aurora Kinase Inhibition

Another significant application of imidazo[1,2-a]pyrazine derivatives is in the inhibition of Aurora kinases, which are essential for cell proliferation and are targets for cancer therapy. Potent inhibitors based on the imidazo[1,2-a]pyrazine core have demonstrated efficacy in tumor models, highlighting their potential as therapeutic agents (Yu et al., 2010).

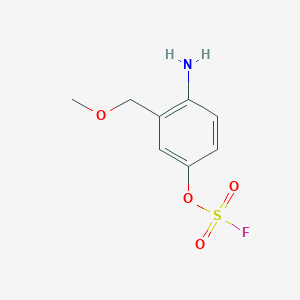

Safety And Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

特性

IUPAC Name |

imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYKSQQPQRNPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)